molecular formula C10H11N B3346420 4,7-dihydro-4,7-ethano-2H-isoindole CAS No. 118824-61-6

4,7-dihydro-4,7-ethano-2H-isoindole

Cat. No. B3346420
M. Wt: 145.2 g/mol
InChI Key: BGBOHYIXUAXBRP-UHFFFAOYSA-N
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Patent
US07586117B2

Procedure details

A light-resistant reaction vessel equipped with a reflux condenser was charged with the ethyl-4,7-dihydro-4,7-ethano-2H-isoindole-1-carboxylate (1.95 g, 9.6 mmol) obtained in Step 2, 100 ml of ethylene glycol and 2.0 g of potassium hydroxide. The vessel was then purged with nitrogen, and the mixture was stirred for 2 hours at 175° C. The reaction mixture was then cooled to room temperature, and poured into ice water. The resulting solution was extracted with chloroform, the extract was washed with saturated saline and the obtained organic layer was dried over anhydrous sodium sulfate. Concentration of the solution under reduced pressure then gave 4,7-dihydro-4,7-etano-2H-isoindole (0.98 g, yield 70.4%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[NH:7][CH:8]=[C:9]2[C:14]=1[CH:13]1[CH2:15][CH2:16][CH:10]2[CH:11]=[CH:12]1)=O)C.[OH-].[K+]>C(O)CO>[CH:6]1[NH:7][CH:8]=[C:9]2[C:14]=1[CH:13]1[CH2:15][CH2:16][CH:10]2[CH:11]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C2C3C=CC(C12)CC3
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 175° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A light-resistant reaction vessel equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The vessel was then purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the obtained organic layer was dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=1NC=C2C3C=CC(C12)CC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 70.4%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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